N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-19-7-3-2-5-17(19)22-21(29)24-14-13-23-12-4-6-18(23)20(24)15-8-10-16(11-9-15)25(26)27/h2-12,20H,13-14H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIYOOODOLNQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure and Substituent Effects
Compound A : N-(2,6-Diethylphenyl)-1-(4-Pyridinyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carbothioamide ()
- Structural Differences : Replaces 4-nitrophenyl with 4-pyridinyl and 2-methoxyphenyl with 2,6-diethylphenyl.
- Diethylphenyl increases hydrophobicity (logP ≈ 4.2 estimated) compared to the methoxy group (logP ≈ 2.8 for the target compound).
- Molecular Weight : 390.549 vs. ~424.5 (estimated for the target compound), suggesting differences in pharmacokinetics .
Compound B : (Z)-2-(1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethylidene)-N-Phenylhydrazine-1-Carbothioamide ()
- Structural Differences : Contains a triazole ring instead of pyrrolo-pyrazine.
- Impact :
Spectroscopic Comparisons
IR Data :
¹H NMR Shifts :
- 4-Nitrophenyl Protons : In -nitrophenyl protons resonate at δ 8.07–8.17 (J = 8 Hz), similar to the target compound’s expected aromatic signals .
- Methoxyphenyl Protons : In , methoxy groups show δ ~3.8–4.0, aligning with the target’s 2-methoxyphenyl moiety .
Pharmacological Implications (Inferred)
- Methoxyphenyl vs. Pyridinyl (Compound A) : Methoxy groups may improve solubility but reduce target affinity compared to basic pyridinyl .
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